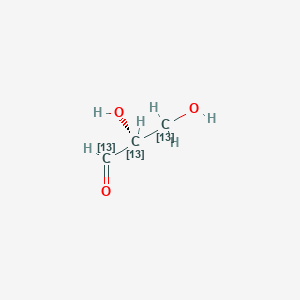
D-Glyceraldehyde-1,2,3-13C3
描述
D-Glyceraldehyde-1,2,3-13C3 is a labeled compound used in various scientific research applications. The compound is a derivative of glyceraldehyde, where the carbon atoms are isotopically labeled with carbon-13. This labeling allows for detailed studies in metabolic pathways and other biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glyceraldehyde-1,2,3-13C3 typically involves the isotopic labeling of glyceraldehyde. One common method is the oxidation of isotopically labeled glycerol. The reaction conditions often include the use of mild oxidizing agents to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is usually carried out in specialized facilities. These facilities use advanced techniques to incorporate carbon-13 into the molecular structure. The process involves multiple steps, including the synthesis of labeled precursors and their subsequent conversion into the desired compound.
化学反应分析
Types of Reactions
D-Glyceraldehyde-1,2,3-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form (2R)-2,3-Dihydroxypropanoic acid.
Reduction: Reduction of the aldehyde group can yield (2R)-2,3-Dihydroxypropanol.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like tosyl chloride (TsCl) for the formation of tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: (2R)-2,3-Dihydroxypropanoic acid.
Reduction: (2R)-2,3-Dihydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
D-Glyceraldehyde-1,2,3-13C3 is used in a wide range of scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways using isotopic labeling.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Researching disease mechanisms and potential therapeutic targets.
Industry: Developing new materials and chemical processes.
作用机制
The mechanism of action of D-Glyceraldehyde-1,2,3-13C3 depends on its specific application. In biochemical studies, the compound can act as a substrate for various enzymes, allowing researchers to trace metabolic pathways. The carbon-13 labeling provides a way to track the compound’s transformation and interactions at the molecular level.
相似化合物的比较
Similar Compounds
Glyceraldehyde: The non-labeled version of D-Glyceraldehyde-1,2,3-13C3.
Dihydroxyacetone: Another simple sugar derivative with similar chemical properties.
Glycerol: The reduced form of glyceraldehyde, commonly used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies in various scientific fields. The carbon-13 labels provide a way to trace the compound’s fate in complex biochemical systems, making it a valuable tool for researchers.
属性
IUPAC Name |
(2S)-2,3-dihydroxy(1,2,3-13C3)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-NOJZMAGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13CH]=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
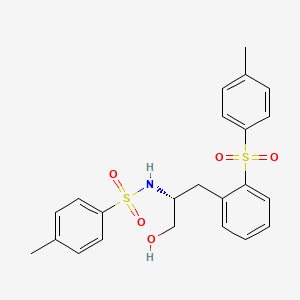

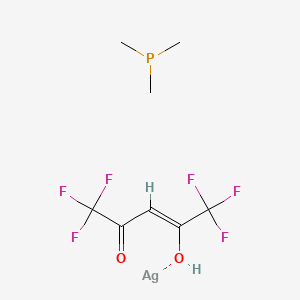
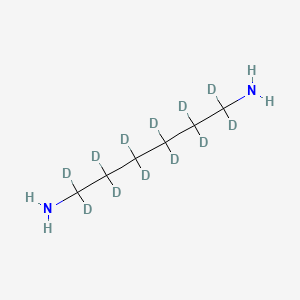
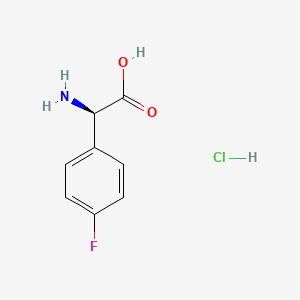
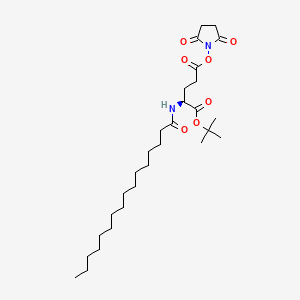

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
